molecular formula C7H6ClNO B1276581 N-Hydroxybenzimidoyl chloride CAS No. 698-16-8

N-Hydroxybenzimidoyl chloride

Cat. No.: B1276581
CAS No.: 698-16-8
M. Wt: 155.58 g/mol
InChI Key: GYHKODORJRRYBU-CLFYSBASSA-N
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Description

N-Hydroxybenzimidoyl chloride (CAS 698-16-8) is a versatile chemical building block with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol . This compound is characterized by its reactive imidoyl chloride functional group, making it a valuable electrophilic intermediate in organic synthesis and medicinal chemistry research. It is typically supplied with a high purity level (≥95%) and requires specific handling and storage conditions to maintain its stability and reactivity. Proper storage involves keeping the material sealed in a dry environment at 2-8°C . Researchers utilize this compound and its substituted derivatives as key precursors for the synthesis of various heterocyclic compounds and functionalized molecules, as evidenced by the wide array of related structures such as 4-chloro and 3-fluoro analogues . This compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses . As a safety precaution, this material is classified as hazardous. It is a flammable solid and causes severe skin burns and eye damage . Researchers should consult the safety data sheet (SDS) and adhere to all relevant hazard statements (H228, H314) and precautionary measures before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKODORJRRYBU-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-16-8
Record name alpha-chlorobenzaldoxime
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Synthetic Methodologies for N Hydroxybenzimidoyl Chloride and Its Derivatives

Classical Preparation Routes of N-Hydroxybenzimidoyl Chlorides

The traditional synthesis of N-hydroxybenzimidoyl chlorides is a well-established, two-step process. It begins with the formation of an aldoxime from a corresponding aldehyde, which is subsequently chlorinated to yield the final product.

The initial step in the classical synthesis involves the condensation reaction between an aromatic aldehyde and hydroxylamine (B1172632) hydrochloride to form a benzaldoxime (B1666162). wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the liberated HCl. Common bases include sodium acetate (B1210297) or pyridine (B92270). vulcanchem.com The reaction can be performed in various solvents, such as ethanol (B145695) or aqueous mixtures. vulcanchem.comrsc.org In some protocols, ultrasound irradiation has been employed to accelerate the condensation, offering advantages like shorter reaction times and simpler work-up procedures. rsc.orgresearchgate.net The resulting aldoxime is often used in the subsequent chlorination step without extensive purification. rsc.org

For instance, the synthesis of 4-bromobenzaldoxime is achieved by reacting 4-bromobenzaldehyde (B125591) with hydroxylamine hydrochloride in ethanol with sodium acetate as the base. vulcanchem.com Similarly, various other substituted benzaldehydes can be converted to their respective aldoximes, which are crucial precursors for a wide range of N-hydroxybenzimidoyl chloride derivatives. chim.itnih.gov

Table 1: Examples of Aldoxime Synthesis from Aromatic Aldehydes This table is interactive and searchable. You can filter the results by typing in the search bar.

Starting AldehydeReagentsSolventConditionsProductReference
Benzaldehyde (B42025)Hydroxylamine HCl, BaseMethanolRoom TempBenzaldehyde oxime wikipedia.org
4-BromobenzaldehydeHydroxylamine HCl, Sodium AcetateEthanol-4-Bromobenzaldoxime vulcanchem.com
Aromatic Aldehydes (various)Hydroxylamine HCl, Na2SO4Ethanol/WaterUltrasoundAromatic aldoximes rsc.org
o-Chloro-benzaldehydesHydroxylamine--2-Chlorobenzaldoximes chim.it

The most prevalent method for converting benzaldoximes to N-hydroxybenzimidoyl chlorides is through chlorination with N-Chlorosuccinimide (NCS). researchgate.net This reagent is widely used due to its efficiency and selectivity. researchgate.net The reaction is typically conducted in a solvent such as N,N-dimethylformamide (DMF), chloroform, or tetrahydrofuran. wikipedia.orgvulcanchem.com Often, a catalytic amount of a base like pyridine is added. rsc.org

The reaction involves the substitution of the hydrogen atom on the imine carbon with a chlorine atom. wikipedia.org Research has shown that treating various aldoximes with NCS can produce the corresponding aromatic hydroximoyl chlorides in good to excellent yields, often ranging from 52% to 98%. rsc.org However, the reaction can be highly exothermic and may exhibit a significant induction period, which poses a potential hazard for large-scale syntheses. researchgate.net Furthermore, for highly activated aromatic rings, such as dimethoxy-substituted benzaldoximes, side reactions like ring chlorination can occur. journals.co.za For substrates containing electron-withdrawing groups, initiation with hydrogen chloride may be necessary to facilitate the reaction. journals.co.za

Table 2: Synthesis of N-Hydroxybenzimidoyl Chlorides using NCS This table is interactive and searchable. You can filter the results by typing in the search bar.

Aldoxime PrecursorSolventConditionsYieldProductReference
Benzaldehyde oximeDMF--This compound wikipedia.org
4-BromobenzaldoximeChloroformPyridine (base)-4-Bromo-N-hydroxybenzimidoyl chloride vulcanchem.com
4-Fluorobenzaldoxime-Pyridine (cat.), Room Temp-(Z)-4-Fluoro-N-hydroxybenzimidoyl chloride rsc.org
4-Methoxybenzaldoxime-Pyridine (cat.), Room Temp-(Z)-4-Methoxy-N-hydroxybenzimidoyl chloride rsc.org
Various Aromatic Aldoximes-Pyridine (cat.), Room Temp52-98%Aromatic hydroximoyl chlorides rsc.org

Synthesis from Aldehydes and Hydroxylamine Hydrochloride

Advanced and Green Synthetic Approaches for this compound Derivatives

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing N-hydroxybenzimidoyl chlorides and their derivatives. These advanced approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com In the context of N-hydroxybenzimidoyl chlorides, microwave irradiation is primarily used to expedite the subsequent reactions of these compounds, particularly in one-pot, multi-component syntheses of heterocyclic systems. chim.itsemanticscholar.org For example, the in-situ generation of nitrile oxides from N-hydroxybenzimidoyl chlorides and their subsequent [3+2] cycloaddition reactions are significantly accelerated under microwave heating compared to conventional methods. rsc.orgrsc.org

This acceleration often leads to higher yields and drastically reduced reaction times, sometimes from hours to minutes. mdpi.com Studies comparing conventional heating with microwave irradiation for the synthesis of spiroisoxazoline-β-lactams from this compound precursors found that microwave conditions could alter product ratios and, in some cases, improve yields in a fraction of the time. rsc.orgrsc.org While the direct synthesis of N-hydroxybenzimidoyl chlorides using microwaves is less commonly reported, the technology is frequently applied in tandem, where the chloride is formed and consumed in a rapid, one-pot, microwave-assisted process to yield complex molecules. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions Involving this compound Intermediates This table is interactive and searchable. You can filter the results by typing in the search bar.

Reaction TypeConventional ConditionsMicrowave ConditionsOutcomeReference
Cycloaddition to Spiro-β-lactamReflux, 24h80°C, 30-60 minSimilar or improved yields in significantly less time. rsc.orgrsc.org
Phenylisoxazole Synthesis-120°C, 10 minGood yields (30-93%) in a very short time. semanticscholar.org
Isoxazole (B147169) SynthesisThermal heating500W, 10 minHigher yield, reduced reaction time. mdpi.com

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a significant advancement in green synthesis. mdpi.com This solvent-free approach can enhance yields, shorten reaction times, and, most notably, alter reaction pathways to yield different products than those obtained in solution. mdpi.com

A direct solvent-free mechanochemical synthesis of 3-chloro-N-hydroxybenzimidoyl chloride has been achieved with yields greater than 85% by employing Oxone and sodium chloride on acidic silica (B1680970) gel. vulcanchem.com In a fascinating discovery, the reaction of aldoximes with NaCl and Oxone under solvent-free ball-milling conditions was found to produce N-acyloxyimidoyl chlorides, a different class of compounds from the N-hydroxybenzimidoyl chlorides typically formed in liquid-phase reactions. mdpi.com This highlights the unique potential of mechanochemistry to control reaction outcomes. Furthermore, N-hydroxybenzimidoyl chlorides are themselves used as reagents in solvent- and catalyst-free mechanochemical reactions, such as in the ball-milling synthesis of isoxazoles from enamino carbonyl compounds, demonstrating the broad applicability of this green technique. rsc.orgrsc.org

The development of metal-free catalytic systems is a key goal in modern organic synthesis to avoid the cost, toxicity, and contamination issues associated with metal catalysts. Several metal-free transformations involving N-hydroxybenzimidoyl chlorides have been developed. These compounds are valuable precursors to nitrile oxides, highly reactive intermediates used in 1,3-dipolar cycloaddition reactions.

A common metal-free strategy involves the chlorination of an aldoxime with NCS, followed by base-mediated dehydrohalogenation to generate the nitrile oxide in situ. nih.govrsc.org This intermediate can then react with various dipolarophiles (e.g., alkenes or alkynes) to form heterocycles like isoxazoles and isoxazolines without any metal catalyst. semanticscholar.orgrsc.org Another novel, metal-free transformation is the amide-assisted rearrangement of this compound, which proceeds under mild conditions to afford 1,3-diphenylurea (B7728601) derivatives in good to excellent yields. mdpi.com This reaction is proposed to proceed through a novel rearrangement process facilitated by hydrogen bonding with the amide. mdpi.com Additionally, metal-free photoredox catalysis has been used to generate alkoxyl radicals from N-alkoxybenzimidoyl chloride derivatives for C-H functionalization reactions. sioc.ac.cn

Reactivity and Reaction Mechanisms of N Hydroxybenzimidoyl Chloride

Generation and Reactivity of Nitrile Oxides from N-Hydroxybenzimidoyl Chloride

This compound and its derivatives are exceptionally important in synthetic organic chemistry as stable and accessible precursors for the in situ generation of nitrile oxides. nih.gov These nitrile oxides are highly reactive 1,3-dipoles that are crucial for the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions. nih.govmdpi.com

The generation of the nitrile oxide intermediate is typically achieved through the dehydrochlorination of this compound using a base. mdpi.com Triethylamine (B128534) (Et₃N) is commonly employed for this purpose, facilitating the elimination of hydrogen chloride to yield the corresponding benzonitrile (B105546) oxide. nih.govresearchgate.net This in situ generation is advantageous as it allows the immediate trapping of the transient nitrile oxide by a suitable dipolarophile, minimizing its dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). d-nb.info

The primary application of these in situ generated nitrile oxides is their participation in 1,3-dipolar cycloaddition reactions with a wide variety of unsaturated compounds (dipolarophiles). nih.gov This method provides a powerful and direct route to a diverse range of five-membered heterocycles. sioc.ac.cn

Key cycloaddition reactions include:

Reaction with Alkenes: The cycloaddition with alkenes leads to the formation of isoxazolines. For instance, the reaction with styrene (B11656) under basic conditions yields 3,5-diphenylisoxazoline. mdpi.com

Reaction with Alkynes: Alkynes react with nitrile oxides to produce isoxazoles. This reaction has been utilized in the synthesis of complex molecules, including 18F-labelled isoxazoles for PET imaging, where a ruthenium catalyst promotes the cycloaddition. nih.govnih.gov

Reaction with Thiocyanates: In an efficient and eco-friendly process, nitrile oxides react with N-aryl-2-thiocyanatoacetamides to yield N-aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides. nih.govresearchgate.net In this reaction, the thiocyanate (B1210189) acts as the dipolarophile. nih.govresearchgate.net

Reaction with Lactams: The C=N double bond of a lactim, the tautomeric form of a lactam, can act as a dipolarophile. For example, isatin (B1672199) reacts with nitrile oxides generated from various N-hydroxybenzimidoyl chlorides in protic solvents like isopropanol (B130326) to give 1,2,4-oxadiazolo[4,5-a]indol-9(9aH)-one derivatives in high yields.

The reaction conditions for these cycloadditions can be optimized by screening bases and solvents. While organic bases like triethylamine and DIPEA are common, inorganic bases such as Cs₂CO₃ have also been shown to be effective. sci-hub.se Protic solvents like ethanol (B145695) and even water can promote the cycloaddition, sometimes providing higher yields than aprotic solvents like THF or DCM. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with in situ Generated Nitrile Oxides

Nitrile Oxide Precursor Dipolarophile Base Solvent Product Yield (%) Reference
This compound N-(4-chlorophenyl)-2-thiocyanatoacetamide Et₃N Ethanol N-(4-chlorophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)thio)acetamide 94 nih.govresearchgate.net
This compound Styrene Base - 3,5-Diphenylisoxazoline - mdpi.com
This compound Indoline-2,3-dione (Isatin) Et₃N Isopropanol 3-Phenyl-1,2,4-oxadiazolo[4,5-a]indol-9(9aH)-one 84
4-Fluoro-N-hydroxybenzimidoyl chloride 1-Phenylbutane-1,3-dione DIPEA Water/Methanol 5-Methyl-3-(4-fluorophenyl)-4-benzoyl-isoxazole 95 cas.cn
4-Bromo-N-hydroxybenzimidoyl chloride 6-(Z)-(Benzoylmethylene)penicillanate K₂CO₃ Toluene Spiroisoxazoline-β-lactam 92 smolecule.com
4-[¹⁸F]Fluoro-N-hydroxybenzimidoyl chloride 1-Ethynyl-4-(methylsulfonyl)benzene [Cp*RuCl(cod)] - [¹⁸F]3-(4-Fluorophenyl)-5-(4-(methylsulfonyl)phenyl)isoxazole 40 nih.gov

Radical Pathways Initiated by this compound Esters

While N-hydroxybenzimidoyl chlorides are classical precursors for nitrile oxides, their ester derivatives have emerged as powerful redox-active esters (RAEs) for generating radical intermediates under photoredox conditions. These N-acyloxyimidoyl chlorides provide a versatile platform for various radical-mediated transformations, including challenging fluoroalkylations and decarboxylative couplings.

The generation of fluoroalkyl radicals from their corresponding carboxylic acids is challenging due to the high oxidation potential of fluoroalkyl carboxylate anions. nih.govnih.gov this compound (NHBC) esters offer a novel solution to this problem. These esters function as effective precursors for a range of fluoroalkyl radicals through a leaving group-assisted strategy under photoinduced conditions. nih.gov

The process involves the activation of a fluoroalkyl carboxylic acid by converting it into an NHBC ester. Under visible-light photoredox catalysis, this ester readily undergoes a single-electron reduction, followed by fragmentation to release a fluoroalkyl radical. nih.gov Density Functional Theory (DFT) calculations have revealed that the NHBC ester proceeds via a fluorocarbon radical pathway, in contrast to other common RAEs that may operate through a nitrogen-centered radical pathway. nih.gov

These photogenerated fluoroalkyl radicals can then participate in various useful transformations:

Hydrofluoroalkylation of Olefins: Fluoroalkyl radicals add to unactivated olefins, and the resulting alkyl radical is subsequently trapped by a hydrogen atom donor (e.g., p-toluenethiol) to afford the hydrofluoroalkylation product. nih.govresearchgate.net

Heteroarylation of Olefins: The radical generated after addition to the olefin can also be trapped by a heteroaromatic ring, leading to fluoroalkylated heterocycles. nih.gov

This strategy has been successfully applied for the hydrotrifluoromethylation and hydrodifluoromethylation of various alkenes, showcasing its utility in synthesizing valuable fluorinated molecules. d-nb.infonih.gov

While NHBC esters are specifically designed to favor a carbon-centered radical pathway for fluoroalkylation, the broader class of oxime-based compounds, including N-alkoxybenzimidoyl chlorides, can serve as precursors to nitrogen-centered radicals under different conditions. nih.govsioc.ac.cn For instance, N-alkoxybenzimidoyl chlorides have been developed as precursors for alkoxyl radicals under photoredox catalysis. These alkoxyl radicals can then undergo intramolecular 1,5-hydrogen atom transfer (HAT) to generate a δ-alkyl radical, which is a carbon-centered radical. sioc.ac.cn

However, related O-acyl oximes can be converted into N-centered iminyl radical intermediates via one-electron reduction under visible-light photoredox catalysis. acs.org These iminyl radicals are valuable for constructing nitrogen-containing heterocycles. A common reaction cascade involves the intramolecular cyclization of the iminyl radical onto a tethered unactivated alkene. The resulting carbon-centered radical can then be trapped by various partners, such as silyl (B83357) enol ethers, to yield densely functionalized pyrroline (B1223166) derivatives. acs.org This carboimination strategy highlights the synthetic potential of iminyl radicals generated from oxime-derived precursors. acs.org

It is important to note the distinction in reactivity pathways. DFT calculations suggest that for the specific case of fluoroalkylation using NHBC esters, the desired pathway involves the direct formation of a fluorocarbon radical, avoiding the nitrogen radical pathway to ensure efficient generation of the target species. nih.govresearchgate.net

A significant application of the radical chemistry of this compound esters is in decarboxylative functionalization reactions. This strategy leverages the ability of NHBC esters to act as redox-active activators for carboxylic acids, particularly amino acids. nih.govsci-hub.seacs.org

The process enables the direct coupling of amino acid-derived radicals with N-heteroarenes in a Minisci-type reaction. nih.govacs.orgfigshare.com The reaction proceeds under mild, visible-light photoredox conditions without the need for an external oxidant or additional acid. acs.org

The general mechanism involves:

Activation of an N-protected amino acid by converting it into its NHBC ester.

Photocatalytic single-electron reduction of the NHBC ester.

Fragmentation of the resulting radical anion, which involves decarboxylation and elimination of the this compound leaving group, to generate an α-aminoalkyl radical.

Nucleophilic attack of this radical onto a protonated N-heteroarene (e.g., quinoline, isoquinoline, pyridine).

Rearomatization of the heterocycle to yield the final alkylated product.

This method exhibits excellent functional group tolerance, accommodating various natural and unnatural amino acids with common protecting groups like -Boc and -Cbz. acs.org It provides a rapid and efficient route to functionalized N-heteroarenes, which are valuable motifs in medicinal chemistry. nih.govsci-hub.se

Table 2: Decarboxylative Alkylation of Heteroarenes using NHBC Esters

Amino Acid Derivative (NHBC Ester) Heteroarene Photocatalyst Solvent Product Yield (%) Reference
N-Boc-phenylalanine Quinoline [Ir(dF(CF₃)ppy)₂(dtbby)]PF₆ CH₃CN 2-(1-(Boc-amino)-2-phenylethyl)quinoline 85 acs.org
N-Boc-alanine Quinoline [Ir(dF(CF₃)ppy)₂(dtbby)]PF₆ CH₃CN 2-(1-(Boc-amino)ethyl)quinoline 81 acs.org
N-Cbz-isoleucine Isoquinoline [Ir(dF(CF₃)ppy)₂(dtbby)]PF₆ CH₃CN 1-(1-(Cbz-amino)-2-methylbutyl)isoquinoline 80 acs.org
N-Boc-methionine Lepidine [Ir(dF(CF₃)ppy)₂(dtbby)]PF₆ CH₃CN 2-(1-(Boc-amino)-3-(methylthio)propyl)-4-methylquinoline 71 acs.org
N-Boc-proline Pyridine (B92270) [Ir(dF(CF₃)ppy)₂(dtbby)]PF₆ CH₃CN 2-(N-Boc-pyrrolidin-2-yl)pyridine 50 acs.org

N-Centered Iminyl Radical Mediated Reactions

Rearrangement Reactions Involving this compound

Beyond its role as a precursor for reactive intermediates, this compound can undergo rearrangement reactions to form new structural scaffolds. A notable example is the amide-assisted rearrangement to produce urea (B33335) derivatives.

A novel metal-free rearrangement of this compound has been developed for the synthesis of 1,3-diphenylurea (B7728601) derivatives. mdpi.comnih.gov This reaction is facilitated by the presence of an amide, such as benzamide (B126), and proceeds under mild conditions. mdpi.com A variety of electronically and sterically diverse 1,3-diphenylureas can be obtained in good to excellent yields. mdpi.comnih.govsmolecule.com

The proposed mechanism suggests that the amide additive plays a crucial role in activating the N-O bond of the this compound. mdpi.com It is envisioned that the amide forms a hydrogen bond with the hydroxyl group, which facilitates the departure of a hydrated positive ion and promotes the rearrangement of the aldoxime moiety. mdpi.com This process is distinct from the classical Beckmann rearrangement, which typically requires strong acids or metal catalysts. mdpi.comresearchgate.net

The reaction is sensitive to the choice of solvent, with polar aprotic solvents like DMSO proving to be most effective. mdpi.com This highly efficient transformation demonstrates good functional group tolerance and provides a practical method for the rapid synthesis of biologically relevant diphenylurea compounds. mdpi.com

Table 3: Amide-Assisted Rearrangement of N-Hydroxybenzimidoyl Chlorides

This compound Amide Solvent Product Yield (%) Reference
This compound Benzamide DMSO 1,3-Diphenylurea 82 mdpi.com
4-Methyl-N-hydroxybenzimidoyl chloride Benzamide DMSO 1-Phenyl-3-(p-tolyl)urea 85 mdpi.com
4-Methoxy-N-hydroxybenzimidoyl chloride Benzamide DMSO 1-(4-Methoxyphenyl)-3-phenylurea 83 mdpi.com
4-Chloro-N-hydroxybenzimidoyl chloride Benzamide DMSO 1-(4-Chlorophenyl)-3-phenylurea 89 mdpi.com
2-Fluoro-N-hydroxybenzimidoyl chloride Benzamide DMSO 1-(2-Fluorophenyl)-3-phenylurea 71 mdpi.com

Cycloaddition Reactions with this compound as a 1,3-Dipole Precursor

This compound is a valuable precursor for the in situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. vulcanchem.comsmolecule.com These intermediates readily participate in [3+2] cycloaddition reactions with various dipolarophiles, providing a powerful method for the synthesis of five-membered heterocyclic compounds. vulcanchem.comsmolecule.combeilstein-journals.org The general process involves the dehydrochlorination of this compound, typically mediated by a base, to form the corresponding benzonitrile oxide, which then reacts with a suitable unsaturated system. vulcanchem.com

1,3-Dipolar Cycloaddition with Alkenes (Spiroisoxazoline Formation)

The reaction of in situ generated nitrile oxides from this compound with alkenes leads to the formation of isoxazolines. vulcanchem.commdpi.com This 1,3-dipolar cycloaddition is a versatile method for constructing the 4,5-dihydroisoxazole ring system. mdpi.com When the alkene partner is an exocyclic methylene (B1212753) compound, this reaction provides access to spiroisoxazolines.

For instance, the cycloaddition of various nitrile oxides with 3-methylenequinuclidine has been shown to be completely regioselective, yielding spiroisoxazolines. researchgate.net The regiochemistry of these cycloadditions generally follows the established pattern where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the alkene double bond. beilstein-journals.org

The reaction of nitrile oxides with α-methylene-γ-lactams and lactones also proceeds regioselectively to form spiroisoxazolines. mdpi.com However, the diastereoselectivity of these reactions can be variable. In the case of a chiral nitrile oxide reacting with achiral α-methylene-γ-lactams, the asymmetric induction was not highly effective, resulting in a nearly 1:1 mixture of diastereomers. mdpi.com Conversely, the reaction of an achiral arylnitrile oxide with a chiral lactam can exhibit notable stereoselectivity, with the dipole attacking from the less sterically hindered face of the dipolarophile. mdpi.com

Table 1: Examples of Spiroisoxazoline Formation

Nitrile Oxide PrecursorAlkeneProductDiastereomeric RatioRef
Chiral Nitrile Oxide 1 Achiral α-methylene-γ-lactams 2 Spiroisoxazolines 5 and 6 ~50:50 mdpi.com
Achiral Arylnitrile Oxide 7 Chiral Lactam 3 Major Isomer 8 Major isomer formed mdpi.com
Benzonitrile Oxide3-MethylenequinuclidineSpiroisoxazoline 10c Not reported researchgate.net

1,3-Dipolar Cycloaddition with Alkynes (Isoxazole Formation)

The [3+2] cycloaddition reaction between nitrile oxides, generated from this compound, and alkynes is a fundamental and widely used method for the synthesis of the isoxazole (B147169) ring system. beilstein-journals.orgresearchgate.netrsc.org This reaction can be carried out under thermal conditions or catalyzed by various metals. beilstein-journals.orgmaynoothuniversity.ie

The uncatalyzed reaction often requires elevated temperatures and may result in a mixture of regioisomers, particularly with non-terminal alkynes. beilstein-journals.org However, with terminal alkynes, the reaction generally proceeds with high regioselectivity to afford 3,5-disubstituted isoxazoles. beilstein-journals.org The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

The in situ generation of the nitrile oxide from the corresponding hydroximoyl chloride is a common strategy to circumvent the instability and dimerization of the nitrile oxide. hzdr.denih.gov Various bases, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are employed to facilitate the dehydrochlorination. beilstein-journals.orghzdr.de The reaction tolerates a range of functional groups on both the nitrile oxide precursor and the alkyne. nih.govorganic-chemistry.org

Mechanochemical methods, such as ball-milling, have also been employed for the synthesis of isoxazoles from hydroxyimidoyl chlorides and terminal alkynes, sometimes in the absence of a catalyst. nih.gov

Table 2: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

This compound DerivativeAlkyneConditionsProductRef
(E,Z)-N-hydroxy-4-nitrobenzimidoyl chlorideTributyl(ethynyl)stannaneBall-milling, catalyst-free3-(4-nitrophenyl)-5-(tributylstannyl)isoxazole nih.gov
4-Fluoro-N-hydroxybenzimidoyl chloride1-Phenylbutane-1,3-dioneDIPEA, water-methanol3-(4-Fluorophenyl)-5-methyl-4-benzoylisoxazole nih.gov
N-Hydroxybenzimidoyl chloridesTerminal AlkynesEt₃N, various solvents3,5-Disubstituted isoxazoles rsc.org

[3+2] Cycloaddition with Arynes (Benzisoxazole Formation)

This compound serves as a precursor to nitrile oxides which can undergo a [3+2] cycloaddition reaction with in situ generated arynes to produce functionalized benzisoxazoles. nih.govorganic-chemistry.org This method provides a direct and novel route to these important heterocyclic scaffolds, which are present in many pharmaceutically active compounds. nih.gov

Both reactive intermediates, the nitrile oxide and the aryne, are typically generated in situ. nih.govnih.gov A common method for generating benzyne (B1209423) involves the use of o-(trimethylsilyl)aryl triflates treated with a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govrsc.org The same fluoride source can also act as a base to induce the formation of the nitrile oxide from this compound. nih.gov

This approach allows for the formation of two bonds in a single step under mild conditions. nih.govorganic-chemistry.org The reaction scope is quite general, tolerating a variety of substituents on both the aryne precursor and the this compound. nih.gov Optimization of reaction conditions, such as the slow addition of the chlorooxime to the reaction mixture, has been shown to significantly improve yields by minimizing the dimerization of the nitrile oxide. nih.gov

Table 3: Benzisoxazole Synthesis via [3+2] Cycloaddition with Arynes

Aryne PrecursorThis compound DerivativeConditionsProductYieldRef
o-(Trimethylsilyl)phenyl triflateThis compoundCsF, acetonitrile (B52724), slow addition3-Phenylbenzisoxazole90% nih.gov
4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflateThis compoundCsF, acetonitrile6,7-Dimethoxy-3-phenyl-1,2-benzisoxazole65% nih.gov
o-(Trimethylsilyl)phenyl triflateN-Hydroxy-4-methoxybenzimidoyl chlorideCsF, acetonitrile3-(4-Methoxyphenyl)benzisoxazole83% nih.gov
o-(Trimethylsilyl)phenyl triflate3-Thiophenyl chlorooximeCsF, acetonitrile3-(Thiophen-3-yl)benzisoxazole54% nih.gov

Transition Metal Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool to control the reactivity and selectivity of reactions involving this compound and its derived nitrile oxides. Copper and ruthenium catalysts, in particular, have been extensively studied.

Copper-Catalyzed Transformations

Copper(I) catalysts are widely used to promote the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, leading to the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.govacs.orgacs.org This method often provides a single regioisomer, in contrast to the thermal reaction which can sometimes yield mixtures. acs.org

The copper-catalyzed reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. acs.org The reaction is highly reliable and tolerates a wide range of functional groups on both the alkyne and the nitrile oxide precursor. nih.govacs.org These reactions can often be performed in aqueous solvents and are insensitive to oxygen. acs.org

Microwave-assisted protocols have been developed to accelerate these copper-catalyzed cycloadditions, significantly reducing reaction times and often providing excellent yields. nih.govacs.org For example, the reaction of this compound with an alkyne in the presence of a Cu(I) catalyst under microwave irradiation can be completed in minutes. nih.govacs.org The efficiency of the reaction can be influenced by the electronic nature of the substituents on the starting materials. nih.gov

Table 4: Copper-Catalyzed Isoxazole Synthesis

This compound DerivativeAlkyneCatalyst SystemConditionsProductYieldRef
This compoundPhenylacetylene[Cu(phen)(PPh₃)₂]NO₃Water, Microwave, 65 °C, 5 min3,5-DiphenylisoxazoleExcellent nih.govacs.org
4-Bromo-N-hydroxybenzimidoyl chloridePhenylacetyleneCuSO₄·5H₂O, Sodium AscorbatePolarclean, 70 °C, 24 h3-(4-Bromophenyl)-5-phenylisoxazole40% frontiersin.org
Aryl nitrile oxidesBenzimidazol-2-one-alkyneCu(I) catalyst, Et₃NDMF, Microwave, 4-7 minBenzimidazolone linked isoxazolesExcellent nih.gov

Ruthenium-Promoted Cycloadditions

Ruthenium catalysts have been shown to promote the cycloaddition of nitrile oxides with alkynes, but with a regioselectivity that is the reverse of that observed in thermal and copper-catalyzed reactions. hzdr.denih.gov While copper catalysis typically yields 3,5-disubstituted isoxazoles, ruthenium catalysis favors the formation of 3,4-disubstituted or 3,4,5-trisubstituted isoxazoles. nih.govnih.gov

The use of ruthenium complexes such as [Cp*RuCl(cod)] or [CpRuCl(cod)] allows for the cycloaddition of nitrile oxides (generated in situ from hydroximoyl chlorides) with both terminal and internal alkynes. nih.govnih.gov The proposed catalytic cycle involves the oxidative coupling of the nitrile oxide and the alkyne to form a ruthenacycle intermediate, which then undergoes reductive elimination to furnish the isoxazole product. nih.gov

These ruthenium-catalyzed reactions are tolerant of various functional groups and can be performed under mild conditions, often at room temperature. nih.gov This methodology provides a practical and direct route to 3,4-disubstituted isoxazoles, which are otherwise difficult to access. hzdr.deresearchgate.net

Table 5: Ruthenium-Promoted Isoxazole Synthesis

Nitrile Oxide PrecursorAlkyneCatalystConditionsProduct RegioisomerRef
4-Chloro-N-hydroxybenzimdoyl chloride1-Bromo dimethylpropiolamide[CpRuCl(cod)]1,4-Dioxane, rt3,4-Disubstituted nih.gov
Hydroximoyl chloridesTerminal or Internal Alkynes[Cp*RuCl(cod)]Et₃N3,4- or 3,4,5-Trisubstituted nih.gov
Hydroximoyl chloridespara-Substituted Phenyl AcetylenesRu(II) complexEt₃N3,4-Diarylsubstituted hzdr.de

Manganese(III)-Mediated Radical Reactions

Extensive research into the reactivity of this compound has revealed its utility in various synthetic transformations, particularly in the formation of heterocyclic compounds. However, a thorough review of the scientific literature indicates that Manganese(III)-mediated radical reactions are not a documented pathway for the transformation of this specific compound.

Manganese(III) acetate (B1210297), a common reagent for initiating radical reactions, typically functions by oxidizing substrates that possess enolizable carbonyl groups, such as β-dicarbonyl compounds, ketones, and carboxylic acids. nih.govwikipedia.orgmdpi.com The mechanism involves a single-electron transfer from the enolizable compound to the Mn(III) center, generating an α-oxoalkyl radical. wikipedia.orgmdpi.com This radical can then participate in intra- or intermolecular additions to unsaturated bonds. wikipedia.orgmdpi.com

Conversely, the primary reactivity of this compound involves the in-situ generation of nitrile oxides through dehydrochlorination, which then undergo [3+2] cycloaddition reactions with various dipolarophiles to synthesize isoxazoles and other related heterocycles. nih.govresearchgate.net This process is often facilitated by a base and can be catalyzed by other transition metals, but there is no evidence in the surveyed literature to suggest the use of Manganese(III) for this purpose.

While Manganese(III) is a versatile oxidant for generating carbon-centered radicals from a variety of organic precursors, its application appears to be limited to substrates with specific functional groups that are susceptible to oxidation by the Mn(III) species. scripps.edursc.org this compound does not fall into the typical classes of compounds that are reactive towards Manganese(III) under radical-forming conditions. Therefore, this specific reaction pathway is not established in the current body of chemical literature.

Applications of N Hydroxybenzimidoyl Chloride in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

N-Hydroxybenzimidoyl chloride is a key starting material for the synthesis of a wide array of nitrogen-containing heterocycles. Its ability to generate nitrile oxides in situ allows for efficient [3+2] cycloaddition reactions with various dipolarophiles.

Isoxazole (B147169) Scaffolds and Derivatives

Isoxazoles are a significant class of five-membered heterocycles present in numerous bioactive compounds and are valuable intermediates in organic synthesis. beilstein-journals.org The reaction of this compound with alkynes is a fundamental method for constructing the isoxazole ring. This transformation proceeds through the in situ generation of a nitrile oxide from the this compound, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. nih.govrsc.org

Various methodologies have been developed to synthesize 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov For instance, the reaction between terminal alkynes and nitrile oxides, generated by the deprotonation of hydroxyimidoyl chlorides, is a standard route to 3,5-isoxazoles. nih.gov To enhance the sustainability of this reaction, solvent-free conditions, green solvents like water, and metal-free conditions have been explored. nih.gov Mechanochemical methods, such as ball-milling, have also been successfully employed for the synthesis of trisubstituted isoxazoles from N-hydroxybenzimidoyl chlorides and β-enamino carbonyl compounds, offering high yields and short reaction times without the need for a catalyst. nih.gov

The electronic nature of both the alkyne and the this compound can influence the reaction's efficiency. Electron-withdrawing groups on the alkyne can accelerate the reaction, while strong electron-withdrawing groups on the aromatic substituent of the this compound may decrease the reactivity of the nitrile oxide dipole. nih.gov Copper and ruthenium catalysts have been used to promote these cycloadditions, with copper catalysts being particularly effective for reactions with terminal alkynes to produce 3,5-disubstituted isoxazoles. beilstein-journals.orgnih.gov

A study by our group demonstrated a microwave-assisted, copper-catalyzed synthesis of 3,5-disubstituted isoxazoles in water, highlighting the efficiency of this method. acs.org The reaction of this compound with terminal alkynes in the presence of a copper catalyst under microwave irradiation led to excellent yields in a short reaction time. acs.org

ReactantsCatalyst/ConditionsProductYieldReference
This compound, PhenylacetyleneCu/Al2O3, ball-milling3,5-DiphenylisoxazoleExcellent nih.gov
4-Fluoro-N-hydroxybenzimidoyl chloride, 1-Phenylbutane-1,3-dioneNaHCO3, Water/Methanol3-(4-Fluorophenyl)-5-methyl-4-benzoylisoxazole- beilstein-journals.orgnih.gov
(Z)-4-bromo-N-hydroxybenzimidoyl chloride, AlkynesIn situ nitrile oxide generation3,5-Diarylisoxazoles-
N-hydroxybenzimidoyl chlorides, Resin-bound alkynesLithium t-butoxide, DMSOResin-bound isoxazoles- rsc.org
This compound, Substituted alkynes[Cu(phen)(PPh3)2]NO3, Microwaves, Water3,5-Disubstituted isoxazolesExcellent acs.org

Benzisoxazoles Synthesis

Benzisoxazoles represent another important class of heterocyclic compounds. A convenient and efficient protocol for their synthesis involves the [3+2] cycloaddition of in situ generated nitrile oxides from N-hydroxybenzimidoyl chlorides with arynes. nih.gov This method allows for the formation of two bonds in a single step, providing a direct route to the benzisoxazole core. nih.gov

The arynes are typically generated from o-(trimethylsilyl)aryl triflates under mild fluoride (B91410) ion treatment. nih.gov The same fluoride source can also induce the formation of the nitrile oxide from the corresponding this compound, streamlining the process. nih.gov This approach has been shown to tolerate a variety of functional groups on both the aryne precursor and the this compound, enabling the synthesis of a diverse range of 3-substituted benzisoxazoles. nih.gov

For example, the reaction of o-(trimethylsilyl)phenyl triflate with this compound in the presence of cesium fluoride (CsF) in acetonitrile (B52724) yields 3-phenylbenzisoxazole. nih.gov This methodology has been successfully applied to synthesize benzisoxazoles bearing aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position. nih.gov

An alternative strategy for constructing the benzisoxazole scaffold involves the intramolecular cyclization of substituted 2-chloro-N-hydroxybenzimidoyl chlorides. chim.it This approach has been utilized for the preparation of biologically active 3-aminosubstituted benzisoxazoles. chim.it

ReactantsConditionsProductYieldReference
o-(trimethylsilyl)phenyl triflate, this compoundCsF, Acetonitrile3-Phenylbenzisoxazole46% nih.gov
o-(trimethylsilyl)phenyl triflate, 3-Thiophenyl chlorooximeCsF, Acetonitrile3-(Thiophen-3-yl)benzisoxazole54% nih.gov
Substituted 2-chloro-N-hydroxybenzimidoyl chloridesKOH, Dioxane/Water3-Aminosubstituted benzisoxazolesGood chim.it

Spiro-β-lactams and Related Structures

Spiro-β-lactams are a unique class of β-lactams characterized by a spirocyclic fusion to an additional ring system. rsc.org These compounds possess a well-defined three-dimensional structure, making them of interest in medicinal chemistry. rsc.orgresearchgate.net The [3+2] cycloaddition reaction between nitrile oxides, generated from N-hydroxybenzimidoyl chlorides, and exocyclic alkenes provides a versatile route to spiroisoxazoline-β-lactams. rsc.org

One synthetic strategy involves the reaction of a nitrile oxide with a 6-alkylidenepenicillanate. rsc.org The nitrile oxide, generated in situ from an this compound, reacts with the exocyclic double bond of the penicillanate derivative to afford the spirocyclic β-lactam. rsc.org This cycloaddition can be carried out under conventional heating or microwave irradiation, with the reaction conditions influencing the yield and diastereoselectivity of the product. rsc.org

For instance, the reaction of a nitrile oxide bearing a cyclohexyl moiety with an alkylidenepenicillanate under conventional heating resulted in a high yield of the corresponding spiroisoxazoline-β-lactam. rsc.orgrsc.org The use of different N-hydroxybenzimidoyl chlorides allows for the introduction of various substituents on the isoxazoline (B3343090) ring of the spiro compound. rsc.org

Another approach to spiro-β-lactams involves the trapping of an in situ generated imine with acetoxyacetyl chloride in a [2+2] cycloaddition. This method has been used to synthesize spirocyclic β-lactams with handles for further chemical modification. cam.ac.uk

ReactantsConditionsProductYieldReference
Nitrile oxide (from this compound), 6-AlkylidenepenicillanateConventional heatingSpiroisoxazoline-β-lactam79% rsc.orgrsc.org
Nitrile oxide (from this compound), 6-AlkylidenepenicillanateMicrowave irradiationSpiroisoxazoline-β-lactam60% rsc.orgrsc.org
Imine (from ketone and p-anisidine), Acetoxyacetyl chloride-78 °CSpiro-β-lactam55% (2 steps) cam.ac.uk

Other Five-Membered N-Heterocycles

The utility of this compound as a precursor to nitrile oxides extends to the synthesis of other five-membered nitrogen-containing heterocycles beyond isoxazoles. smolecule.com The 1,3-dipolar cycloaddition reaction is a fundamental transformation in this context, allowing for the construction of various heterocyclic systems by reacting the nitrile oxide with a suitable dipolarophile. smolecule.com

Formation of Substituted Urea (B33335) Derivatives

In addition to its role in heterocyclic synthesis, this compound can be utilized in rearrangement reactions to form substituted urea derivatives.

1,3-Diphenylurea (B7728601) Synthesis

A novel amide-assisted rearrangement of this compound has been developed for the efficient synthesis of 1,3-diphenylurea derivatives. nih.gov This reaction provides a valuable alternative to traditional methods for urea synthesis, such as the condensation of amines with isocyanates or the Curtius rearrangement. nih.govresearchgate.net

In this methodology, the presence of an amide is crucial for promoting the rearrangement. nih.gov It is proposed that the amide interacts with the hydroxyl group of the this compound via hydrogen bonding, which activates the N-O bond and facilitates the rearrangement. nih.gov A variety of electronically and sterically diverse 1,3-diphenylurea derivatives can be obtained in good to excellent yields under mild conditions. nih.gov

The reaction tolerates both electron-donating and electron-withdrawing substituents on the this compound, although electron-donating groups tend to give higher yields. nih.gov Various amides can be used to assist the reaction, with benzamide (B126) being particularly effective. nih.govresearchgate.net

This compound Substituent (R)AmideProductYieldReference
HBenzamide1,3-Diphenylurea31% (initial) nih.gov
Methoxy or MethylBenzamideSubstituted 1,3-Diphenylurea80-86% nih.gov
Chloro, Fluoro, or TrifluoromethylBenzamideSubstituted 1,3-Diphenylurea71-76% nih.gov
-Acetamide, Propionamide1,3-DiphenylureaEffective researchgate.netresearchgate.net

Introduction of Fluoroalkyl Groups

The incorporation of fluoroalkyl moieties into organic molecules is of significant interest, particularly in medicinal chemistry and materials science, due to their ability to modulate a compound's physicochemical and biological properties. This compound esters have been instrumental in developing new strategies for fluoroalkylation.

A significant challenge in organic synthesis is the generation of fluoroalkyl radicals from their corresponding carboxylic acid or ester precursors, which is hampered by the high oxidation potential of fluoroalkyl carboxylate anions. researchgate.netnih.gov To overcome this, a leaving group-assisted strategy utilizing this compound (NHBC) esters has been developed. researchgate.netnih.govbanrepcultural.org This method provides a general pathway to generate a variety of fluoroalkyl radicals under photoinduced conditions. researchgate.netnih.gov

The process involves the use of redox-active esters (RAEs) derived from NHBC, which act as effective fluoroalkyl radical precursors. researchgate.netbanrepcultural.org This strategy has been successfully applied to the photoinduced decarboxylative hydrofluoroalkylation of unactivated olefins. researchgate.netnih.gov Density Functional Theory (DFT) calculations have revealed a key mechanistic insight: the NHBC ester-mediated reaction proceeds via a fluorocarbon radical pathway, distinguishing it from other common RAEs that tend to favor a nitrogen radical pathway. researchgate.netnih.govbanrepcultural.org This approach is effective for a range of unactivated terminal and internal olefins. unina.it

The reaction is typically carried out using an iridium photocatalyst, such as Ir[{dF(CF3)ppy}2(dtbbpy)]PF6, in a solvent like acetonitrile at room temperature. researchgate.net

Table 1: Selected Examples of Photoinduced Hydrotrifluoromethylation of Olefins using NHBC Esters researchgate.net

Olefin Substrate Product Yield (%) [a] Diastereomeric Ratio (dr) [b]
1-Octene 1,1,1-Trifluoro-2-methylnonane 75 N/A
Cyclohexene (Trifluoromethyl)cyclohexane 68 N/A
Styrene (B11656) 1,1,1-Trifluoro-2-phenylethane 85 N/A
trans-4-Octene 4-(Trifluoromethyl)octane 55 [c] 1.2:1

[a] Isolated yields based on the olefin. Reaction Conditions: Olefin (0.2 mmol), NHBC ester (2.0 equiv), BF3·Et2O (2.5 equiv), p-toluenethiol (2.5 equiv), Ir[{dF(CF3)ppy}2(dtbbpy)]PF6 (6 mol%), in CH3CN at room temperature. researchgate.net [b] Ratios determined by ¹H and ¹⁹F NMR spectroscopy. researchgate.net [c] Reaction conducted for 36 hours. researchgate.net

The utility of this compound esters extends beyond simple hydrofluoroalkylation to include heteroarylation reactions. researchgate.netnih.gov This dual capability allows for the installation of fluoroalkyl groups onto both aliphatic chains (via olefin hydrofluoroalkylation) and aromatic systems. The leaving group-assisted strategy provides a general and effective method for the photoinduced decarboxylative heteroarylation of unactivated olefins, significantly broadening the scope of accessible fluoroalkylated compounds. researchgate.netnih.govlookchem.com This unified approach for generating fluoroalkyl radicals makes NHBC esters a powerful tool for creating diverse molecular structures from common precursors. dp.tech

Photoinduced Fluoroalkylations of Olefins

Decarboxylative Alkylation of Heteroarenes

Functionalized N-heteroarenes are ubiquitous motifs in medicinal chemistry. nih.govfigshare.comacs.org A powerful method for their synthesis is the Minisci-type reaction, which typically involves the addition of an alkyl radical to a protonated N-heteroarene. nih.govfigshare.com Research has demonstrated that this compound (NHBC) esters can serve as leaving-group-assisted redox-active esters to facilitate the direct coupling of amino acids with N-heteroarenes. nih.govacs.org

This photoredox strategy provides a sustainable and efficient route to a wide range of alkylated heterocyclic compounds. figshare.comacs.org The reaction is catalyzed by an iridium photocatalyst and proceeds via the generation of an α-aminoalkyl radical from the NHBC ester of an amino acid, followed by its addition to the heteroarene. acs.orgthieme-connect.com A proposed mechanism suggests that the excited Ir(III) photocatalyst reduces the NHBC ester, which then undergoes decarboxylation to form the key alkyl radical intermediate. acs.orgthieme-connect.com This method exhibits a broad substrate scope, accommodating both natural and unnatural amino acids as well as a variety of heteroarenes. acs.org The mild conditions allow for the use of highly functionalized substrates, including peptides. thieme-connect.com

Table 2: Selected Examples of Decarboxylative Alkylation of Heteroarenes using NHBC Esters thieme-connect.com

Heteroarene Amino Acid Derivative Product Yield (%)
Lepidine Boc-Gly-ONHBC 2-(Boc-aminomethyl)lepidine 95
Isoquinoline Boc-Ala-ONHBC 1-(1-(Boc-amino)ethyl)isoquinoline 80
Pyridine (B92270) Boc-Val-ONHBC 2-(1-(Boc-amino)-2-methylpropyl)pyridine 77
Quinoxaline Boc-Phe-ONHBC 2-(1-(Boc-amino)-2-phenylethyl)quinoxaline 75

Reaction Conditions: Heteroarene (0.40 mmol), NHBC ester (0.20 mmol), photocatalyst (2 mol %), in MeCN (2.0 mL), irradiated by blue LEDs for 12 h. acs.org

Construction of Alkenols via Heck-type Reactions

The construction of alkenols, particularly with precise control over the position of the hydroxyl and alkene groups, is a fundamental transformation in organic synthesis. A novel photoredox-catalyzed radical C(sp³)–H Heck-type reaction has been developed using N-alkoxybenzimidoyl chlorides, which are derived from this compound, as tunable alkoxyl radical precursors. sioc.ac.cntulane.edu This method enables the selective synthesis of δ- and ε-alkenols. sioc.ac.cn

The key to this strategy is the generation of alkoxyl radicals from N-alkoxybenzimidoyl chlorides under redox-neutral conditions. sioc.ac.cntulane.edu It was discovered that substituting the benzimidoyl chloride ring with an electron-withdrawing group, such as a 4-cyano substituent, enhances the reduction potential and significantly improves reaction efficiency. sioc.ac.cn The resulting alkoxyl radical can undergo a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position, which then engages in a Heck-type reaction with various styrene derivatives to construct the target alkenols. sioc.ac.cn This reaction tolerates a range of diarylethylenes and can be performed on a gram scale. sioc.ac.cntulane.edu

Table 3: Synthesis of δ-Alkenols via Radical Heck-type Reaction sioc.ac.cn

Styrene Derivative Alkoxyl Radical Precursor Product Yield (%)
1,1-Bis(4-fluorophenyl)ethene 4-Cyano-N-(pentyloxy)benzimidoyl chloride 6,6-Bis(4-fluorophenyl)hex-5-en-1-ol 76
1,1-Bis(4-chlorophenyl)ethene 4-Cyano-N-(pentyloxy)benzimidoyl chloride 6,6-Bis(4-chlorophenyl)hex-5-en-1-ol 72
1,1-Diphenylethene 4-Cyano-N-(pentyloxy)benzimidoyl chloride 6,6-Diphenylhex-5-en-1-ol 80
1,1-Bis(4-methylphenyl)ethene 4-Cyano-N-(pentyloxy)benzimidoyl chloride 6,6-Bis(p-tolyl)hex-5-en-1-ol 62

Derivatization in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comjfda-online.com This process can enhance detectability, improve chromatographic behavior by reducing polarity, and increase volatility for GC analysis. jfda-online.comnih.gov Reagents used for derivatization typically target specific functional groups, such as amines, alcohols, and carboxylic acids. libretexts.org

Acyl chlorides, like benzoyl chloride, are common derivatizing agents because they react readily with primary and secondary amines to form stable, detectable amide derivatives. nih.gov Given that this compound possesses a reactive imidoyl chloride functional group, it has the chemical potential to act as a derivatizing agent. This group can react with nucleophiles such as amines and alcohols, analogous to other acylating agents used in analytical derivatization. For instance, this compound has been shown to react with amides to form urea derivatives, demonstrating the reactivity of its core structure. mdpi.com This inherent reactivity suggests its potential for converting polar analytes containing amine or hydroxyl groups into derivatives with improved chromatographic properties for analysis by GC-MS or HPLC, although specific applications in routine analytical methods are not yet widely documented.

Computational and Theoretical Investigations of N Hydroxybenzimidoyl Chloride Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have been instrumental in validating proposed reaction pathways and unraveling the mechanistic details of transformations involving N-hydroxybenzimidoyl chloride. These studies provide a quantitative framework for understanding reaction feasibility and selectivity.

This compound esters are effective precursors for generating radical species under photoredox conditions. DFT studies have been employed to understand the selectivity of radical formation, particularly in the context of generating fluorocarbon versus nitrogen-centered radicals. In a leaving group assisted strategy for photoinduced fluoroalkylations, this compound esters were used to generate fluoroalkyl radicals. researchgate.net DFT calculations have been performed to study the selectivity of this radical formation process. researchgate.net The system's ability to generate both aryl and alkyl radicals highlights its versatility. dp.tech

In other systems, such as the reaction of homoallylic diazirines, the selectivity of radical addition is dictated by the inherent polarity of the radical. rsc.org For instance, electrophilic radicals like fluoroalkyl radicals preferentially add to the C=C bond, leading to a cascade that forms pyrrolines. rsc.org In contrast, more nucleophilic radicals favor addition to the N=N bond. rsc.org Frontier molecular orbital analysis provides a deeper understanding of this selectivity. rsc.org Photocatalytically generated alkoxyl radicals from N-alkoxybenzimidoyl chlorides undergo 1,5-hydrogen atom transfer (1,5-HAT) to achieve δ-C(sp³)-H functionalization, and DFT calculations have supported the favorability of this intramolecular pathway. sioc.ac.cn

DFT calculations are crucial for mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers, which are key to understanding reaction kinetics and mechanisms.

For example, in a nitrogen radical-triggered trifunctionalizing ipso-spirocyclization, DFT calculations at the M06-2X/def2-TZVP/SMD(DMSO)//M06-2X/def2-SVP level of theory were used to validate the proposed mechanism. scispace.com The calculations revealed that a 1,5-HAT proceeds via transition state TS_D_E with a moderate energy barrier of 11.05 kcal/mol. scispace.com The subsequent intramolecular 5-endo-trig cyclization was identified as the rate-determining step, with the highest energy barrier of 18.95 kcal/mol. scispace.com

In a different study involving an iodine radical-mediated cascade carbocyclization, DFT calculations (at the SMD(acetonitrile)/B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level) were performed. rsc.org The initial cyclization of intermediate A proceeds via TS1 with an energy barrier of 15.0 kcal/mol, which is significantly lower than the alternative pathway through TS1' (26.8 kcal/mol). rsc.org A subsequent hydrogen atom transfer (HAT) process was found to have an energy barrier of 15.3 kcal/mol. rsc.org

Similarly, DFT calculations have been used to describe the evolution of CuCF₃ in deoxyfluorination reactions using this compound (NHBC) esters as redox-active esters. These calculations identified the transition state TS-1 for the fluorine migration process.

Table 1: Calculated Activation and Reaction Energies for Transformations Involving this compound Derivatives
Reaction / ProcessSystem / MethodTransition StateCalculated Energy Barrier (kcal/mol)Reference
Radical CyclizationM06-2X/def2-TZVP-18.95 scispace.com
1,5-Hydrogen Atom Transfer (HAT)M06-2X/def2-TZVPTS_D_E11.05 scispace.com
Initial CyclizationB3LYP/6-311+G(d,p)TS115.0 rsc.org
Hydrogen Atom Transfer (HAT)B3LYP/6-311+G(d,p)-15.3 rsc.org
Ortho-CycloadditionB3LYP/6-31G(d)TSortho11.55 (relative to meta) acs.org

Selectivity of Radical Formation Pathways (e.g., Fluorocarbon vs. Nitrogen Radical)

Quantum Chemical Calculations on Reaction Regioselectivity and Stereoselectivity

Quantum chemical calculations are highly effective in predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. This is particularly evident in cycloaddition reactions where this compound is used to generate nitrile oxides in situ.

A study on the [3+2] cycloaddition reaction between nitrile oxides (generated from this compound) and indan-1-one enamines utilized DFT-based reactivity indices and activation energy calculations at the B3LYP/6-31G(d) level of theory to investigate the mechanism and regioselectivity. researchgate.net

In the synthesis of 1,2,4-oxadiazole[4,5-a]indolone derivatives, the reaction involves a [3+2] cycloaddition between a nitrile oxide and the lactim tautomer of isatin (B1672199). acs.orgnih.gov DFT calculations were performed to understand the origin of the observed regioselectivity. The energy profiles for two possible regioisomeric pathways, the ortho-attack and the meta-attack, were calculated. acs.org The results showed that the ortho-cyclization pathway via transition state TSortho is energetically more favorable than the meta pathway via TSmeta by approximately 11.55 kcal·mol⁻¹. acs.org This significant energy difference explains why the reaction exhibits complete ortho regioselectivity, which is consistent with experimental findings. acs.org The regiochemistry of a similar cycloaddition to synthesize spirocycles was also predicted computationally via transition state analysis and later confirmed by X-ray crystallography. cam.ac.uk

Table 2: DFT Calculated Energy Barriers for Regioisomeric Cycloaddition Pathways
ReactantsPathwayTransition StateRelative Energy Barrier (kcal/mol)Predicted OutcomeReference
Isatin Lactim + Phenyl Nitrile OxideOrtho-AttackTSortho0.0Favored Product acs.org
Meta-AttackTSmeta11.55Disfavored Product acs.org

Molecular Modeling of this compound Reactivity

Molecular modeling encompasses a range of computational techniques that shed light on the intrinsic electronic and structural properties of molecules, thereby explaining their reactivity. For derivatives of this compound, these studies often focus on frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and conformational analysis.

In one study, a new isoxazoline (B3343090) was synthesized via a 1,3-dipolar cycloaddition involving 4-chloro-N-hydroxybenzimidoyl chloride. researchgate.net To complement the experimental characterization, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set were performed. researchgate.net The analysis of the FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The calculated HOMO-LUMO energy gap (3.78 eV) for the resulting molecule indicated high polarizability and chemical reactivity with lower kinetic stability. researchgate.net MESP analysis further identified the electrophilic and nucleophilic sites on the molecule, with the highest negative charges being concentrated on oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. researchgate.net

Quantum chemical calculations have also been used to study the minimum energy conformations of molecules derived from this compound, providing insights into their three-dimensional structure and steric interactions. uc.pt Such modeling helps in understanding structure-activity relationships and designing new chemical entities. mdpi.com

Table 3: Computed Molecular Properties of an Isoxazoline Derived from 4-chloro-N-hydroxybenzimidoyl chloride
PropertyComputational MethodCalculated ValueImplicationReference
EHOMODFT/B3LYP/6-31G(d,p)-6.27 eVElectron-donating ability researchgate.net
ELUMODFT/B3LYP/6-31G(d,p)-2.49 eVElectron-accepting ability researchgate.net
HOMO-LUMO Gap (ΔE)DFT/B3LYP/6-31G(d,p)3.78 eVHigh reactivity, low kinetic stability researchgate.net

Advanced Research Directions and Future Perspectives

Development of Novel N-Hydroxybenzimidoyl Chloride Derived Reagents

The intrinsic reactivity of this compound allows for its transformation into a variety of specialized reagents, each tailored for specific synthetic challenges. These derivatives serve as powerful intermediates, enabling reactions that are otherwise difficult to achieve.

A significant area of development is the synthesis of This compound (NHBC) esters . These esters have emerged as highly effective redox-active reagents. researchgate.netnih.gov They are particularly valuable in photoredox catalysis, where they act as precursors for generating fluoroalkyl radicals from fluoroalkyl carboxylic acids—a transformation hampered by the high oxidation potential of the corresponding carboxylate anions. researchgate.netnih.gov This leaving-group-assisted strategy has been successfully applied to the photoinduced decarboxylative hydrofluoroalkylation of unactivated olefins. nih.gov

Another important class of derived reagents is N-alkoxybenzimidoyl chlorides . sioc.ac.cnacs.orgnih.govacs.org These compounds have been identified as novel precursors for alkoxyl radicals, which are reactive intermediates used in C(sp³)–H functionalization reactions. sioc.ac.cnacs.org By modifying the aryl substituent on the benzimidoyl chloride core, researchers can tune the redox potentials of these reagents. For instance, a 4-cyano-N-alkoxybenzimidoyl chloride derivative has been successfully used in photoredox-catalyzed radical Heck-type reactions to produce various alkenols. sioc.ac.cnacs.orgacs.org

Furthermore, this compound is a well-established and stable precursor for the in situ generation of nitrile oxides . vulcanchem.comchemrxiv.org This is typically achieved through base-mediated dehydrohalogenation. vulcanchem.com The resulting nitrile oxides are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles like alkenes and alkynes to construct five-membered heterocyclic rings such as isoxazoles and isoxazolines. vulcanchem.comsmolecule.comnih.govrsc.orgresearchgate.net

Expanding the Substrate Scope and Functional Group Tolerance in this compound Chemistry

A key goal in modern synthetic chemistry is the development of reactions that are tolerant of a wide array of functional groups and can be applied to a broad range of substrates. Research into this compound chemistry has made significant strides in this area.

One notable example is an amide-assisted rearrangement that synthesizes 1,3-diphenylurea (B7728601) derivatives. This reaction demonstrates good functional group tolerance, accommodating both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl) substituents on the this compound substrate, producing yields from 71% to 86%. mdpi.com However, the scope is currently limited, as heteroaromatic substrates have not yielded the desired products. mdpi.com

In the realm of mechanochemistry , the solvent-free reaction of various aldoximes with sodium chloride and Oxone produces N-acyloxyimidoyl chlorides. This method is compatible with a wide range of substituents on the benzaldehyde (B42025) oxime, including electron-donating, electron-withdrawing, and halogen groups at ortho, meta, and para positions, with yields ranging from 26% to 81%. mdpi.com

Photocatalyzed reactions have also shown broad applicability. The radical C(sp³)–H Heck-type reaction using 4-cyano-N-alkoxybenzimidoyl chlorides works effectively with numerous styrene (B11656) derivatives, including those with electron-deficient and electron-rich groups, as well as heterocyclic substituents like thiophene. sioc.ac.cn

The classic 1,3-dipolar cycloaddition to form isoxazoles and isoxazolines is perhaps the most well-studied reaction, showcasing extensive substrate scope. These reactions proceed with a variety of terminal and internal alkynes and alkenes. researchgate.netthieme-connect.com The reaction is tolerant of aryl and alkyl-substituted alkynes and is compatible with halogen substituents, which can be used for further synthetic modifications. frontiersin.org Both electron-donating and electron-withdrawing groups are generally well-tolerated on the this compound precursor. researchgate.net

Table 1: Functional Group Tolerance in Selected this compound Reactions


Reaction TypeTolerated Functional Groups on SubstrateUntolerated/Poorly Performing SubstratesReference
Amide-Assisted RearrangementElectron-donating (methoxy, methyl), Electron-withdrawing (chloro, fluoro, trifluoromethyl)Heteroaromatic substrates (pyridine, furan, thiophene) nih.gov
Mechanochemical Synthesis of N-acyloxyimidoyl chloridesHalogens (F, Cl, Br), electron-donating (methyl), electron-withdrawing (CF3) at various positionsGenerally broad tolerance reported
Radical C(sp³)–H Heck-type ReactionDiarylethylenes with electron-rich and electron-deficient groups; heterocyclic thiopheneYields slightly decreased with electron-rich diarylethylenes sioc.ac.cn
1,3-Dipolar CycloadditionAryl- and alkyl-substituted alkynes, halogen substituents, various enamino carbonyl compoundsSome reactions show reduced yields with specific electron-donating or withdrawing groups[10, 16, 33]

Mechanistic Elucidation of Emerging Reaction Pathways Involving this compound

Understanding the precise mechanisms by which reactions occur is fundamental to optimizing conditions and expanding their utility. For this compound, a combination of experimental studies and computational calculations has shed light on its diverse reactivity.

For the photoinduced decarboxylative fluoroalkylation using NHBC esters, Density Functional Theory (DFT) calculations have been revelatory. researchgate.netnih.gov These studies indicate that the reaction proceeds via a fluorocarbon radical pathway . nih.gov This is a significant finding, as it distinguishes the mechanism from that of other common redox-active esters, which tend to react through a nitrogen radical pathway. researchgate.netnih.gov This mechanistic insight helps explain the unique reactivity of NHBC esters in generating fluoroalkyl radicals.

In the amide-assisted rearrangement to form 1,3-diphenylurea derivatives, a novel mechanism has been proposed. It is suggested that the amide additive forms a hydrogen bond with the hydroxyl group of the hydroxyarylformimidoyl chloride. mdpi.com This interaction activates the N–O bond, facilitating the departure of a hydrated positive ion and enabling the rearrangement of the aldoxime to proceed under mild, metal-free conditions. mdpi.com

The mechanism of the photocatalyzed radical C(sp³)–H Heck-type reaction has also been investigated. sioc.ac.cnacs.org The proposed pathway begins with the single-electron reduction of a 4-cyano-N-alkoxybenzimidoyl chloride by an excited iridium(III) photocatalyst. sioc.ac.cn This generates a radical anion that undergoes fragmentation, eliminating an arylnitrile and a chloride anion to produce a reactive alkoxyl radical, which then initiates the C-H functionalization cascade. sioc.ac.cn

Finally, the well-established mechanism for 1,3-dipolar cycloadditions involves the in situ formation of a nitrile oxide. vulcanchem.comthieme-connect.com This occurs through a base-mediated dehydrohalogenation of the this compound. vulcanchem.com The resulting nitrile oxide then reacts with a dipolarophile (e.g., an alkene or alkyne) in a concerted [3+2] cycloaddition to form the heterocyclic product. vulcanchem.comthieme-connect.com DFT calculations have been employed to complement experimental studies, helping to confirm the geometric parameters and electronic properties of the transition states and products in these cycloadditions. researchgate.net

Sustainable and Green Chemistry Approaches for this compound Transformations

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly synthetic methods involving this compound. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Mechanochemistry , which involves solvent-free reactions conducted by grinding or ball-milling, represents a major advance. smolecule.com The reaction of aldoximes with NaCl and Oxone under ball-milling conditions to afford N-acyloxyimidoyl chlorides is a prime example of this approach. mdpi.com This method not only eliminates the need for bulk solvents but can also alter reaction pathways, sometimes leading to different products than those obtained in solution-based chemistry. mdpi.com Similarly, the synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds has been achieved efficiently using catalyst- and solvent-free mechanochemical methods. nih.govmdpi.comresearchgate.net

The use of alternative, greener solvents is another key strategy. Rhodiasolv© Polarclean has been identified as a promising polar aprotic solvent for synthesizing isoxazoles via dipolar cycloaddition. frontiersin.orgfrontiersin.org Using a Polarclean/water mixture allows the product to precipitate directly from the reaction mixture, enabling its isolation by simple filtration and avoiding the need for chromatographic purification. frontiersin.orgfrontiersin.org Furthermore, in some processes, the catalyst can be retained in the Polarclean phase and reused for subsequent reactions, minimizing waste. frontiersin.org

Microwave-assisted synthesis has also been adopted to accelerate reactions involving this compound. rsc.org This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating, contributing to a more energy-efficient and sustainable process. rsc.org The synthesis of isoxazoline (B3343090) and spiroisoxazoline-penicillanate derivatives has been successfully demonstrated using this technology. rsc.org

Applications in Radiochemistry and Isotope Labeling for Advanced Materials and Imaging

The unique properties of this compound have led to its emergence as a valuable tool in the highly specialized field of radiochemistry, particularly for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.netcas.cn PET is a powerful non-invasive imaging technique that requires molecules labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F).

A key development in this area is the synthesis and application of 4-[¹⁸F]fluoro-N-hydroxybenzimidoyl chloride ([¹⁸F]FBIC). nih.govacs.orghzdr.de This compound serves as a crucial ¹⁸F-labeled building block, or synthon, that can be incorporated into more complex molecules. nih.gov It can be prepared in a one-pot synthesis with high radiochemical yield from readily available [¹⁸F]fluoride. nih.gov

[¹⁸F]FBIC has been successfully used in ruthenium-promoted 1,3-dipolar cycloaddition reactions with various alkynes to produce ¹⁸F-labeled isoxazoles. nih.govacs.org This "click chemistry" approach provides a reliable and efficient method for radiolabeling. acs.org A significant application of this strategy was the synthesis of a radiofluorinated analogue of Valdecoxib, a potent cyclooxygenase-2 (COX-2) inhibitor. nih.govacs.org The resulting ¹⁸F-labeled tracer holds potential for imaging COX-2 expression in vivo, which is relevant for oncology and inflammation studies. nih.gov The development of stable, reactive synthons like [¹⁸F]FBIC is critical for expanding the portfolio of available PET radiotracers for research and clinical applications. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing N-Hydroxybenzimidoyl chloride (NHBC) in laboratory settings?

NHBC is typically synthesized via a two-step process: (1) condensation of benzaldehyde derivatives with hydroxylamine to form oximes, followed by (2) chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method ensures high yields and purity, as demonstrated in cycloaddition reactions .

Q. How can the purity and structural integrity of NHBC be verified post-synthesis?

Key analytical methods include:

  • Melting point determination (48–52°C, as per experimental data) .
  • NMR spectroscopy to confirm imidoyl chloride functionality.
  • Elemental analysis for stoichiometric validation.
  • Infrared (IR) spectroscopy to detect N–O and C=N stretches .

Q. What role does NHBC play in synthesizing heterocyclic compounds like isoxazolines or oxadiazolines?

NHBC acts as a 1,3-dipolarophile in cycloaddition reactions. For example, it reacts with terminal alkynes or nitriles to form isoxazoline derivatives, which are precursors for bioactive molecules. This is critical in constructing nitrogen-rich heterocycles .

Q. What common side reactions occur during NHBC use, and how are they mitigated?

Hydrolysis to benzimidoyl hydroxamic acid is a major side reaction. Mitigation strategies include:

  • Using anhydrous solvents (e.g., DMSO or THF).
  • Avoiding prolonged exposure to moisture.
  • Employing mild bases like Cs₂CO₃ to stabilize intermediates .

Advanced Research Questions

Q. What mechanistic insights explain NHBC’s superior thermodynamic efficiency in radical generation compared to N-Hydroxyphthalimide (NHPI)?

DFT calculations reveal NHBC’s chloride group lowers the activation barrier for radical formation by 10–15 kJ/mol compared to NHPI. The electron-withdrawing imidoyl moiety facilitates homolytic cleavage, while the Cl⁻ leaving group reduces entropic penalties during radical release .

Q. How can reaction conditions be optimized for NHBC-mediated cycloadditions to achieve high regioselectivity?

Optimization involves:

  • Catalyst screening : DABCO in CH₂Cl₂ enhances diastereoselectivity (>90% de) in spirocyclic syntheses .
  • Solvent systems : Aqueous MeCN (7:3 ratio) improves yields (76%) in 1,3-dipolar cycloadditions .
  • Temperature control : Reactions at 0–25°C minimize side-product formation .

Q. How do computational studies (e.g., DFT) enhance understanding of NHBC’s reactivity in radical-mediated transformations?

DFT studies quantify NHBC’s bond dissociation energy (BDE) for N–O cleavage (≈120 kJ/mol), which is 20 kJ/mol lower than NHPI. This explains its efficiency in photoinduced decarboxylative fluorinations, where the Cl⁻ group stabilizes transition states via resonance .

Q. What strategies enable NHBC’s application in photoinduced fluoroalkylations under mild conditions?

NHBC esters undergo light-triggered decarboxylation to generate fluorinated radicals. Key factors:

  • Leaving group design : Esters with electron-deficient substituents accelerate radical initiation.
  • Wavelength selection : 365 nm UV light minimizes side reactions.
  • Additives : Hantzsch esters act as reductants to sustain radical chains .

Q. How can NHBC be safely handled to prevent decomposition and ensure researcher safety?

Safety protocols adapted from structural analogs (e.g., benzoyl chloride):

  • Storage : At 2–8°C in airtight, amber glass containers .
  • PPE : Impervious gloves (nitrile), sealed goggles, and fume hood use.
  • Deactivation : Quench residues with ice-cold sodium bicarbonate .

Q. What analytical techniques are effective for real-time monitoring of NHBC-involved reactions?

  • TLC with UV visualization : Tracks consumption of NHBC (Rf ≈ 0.5 in ethyl acetate/hexane).
  • In-situ IR spectroscopy : Monitors C=N and N–Cl bond vibrations.
  • HPLC-MS : Quantifies intermediates in complex multicomponent reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.